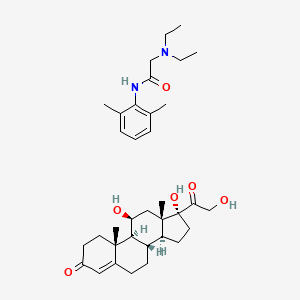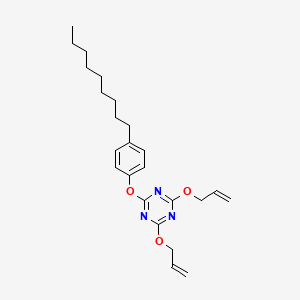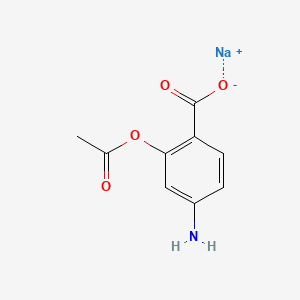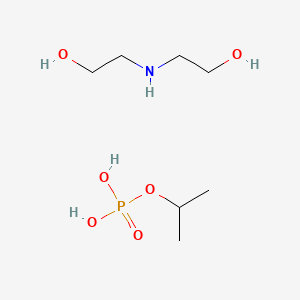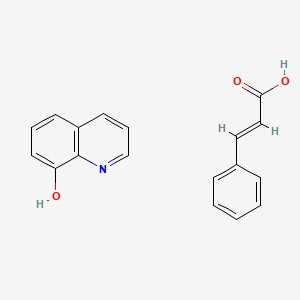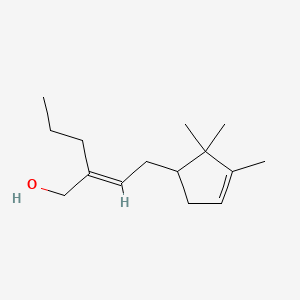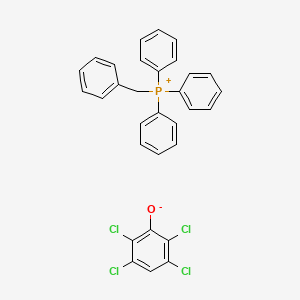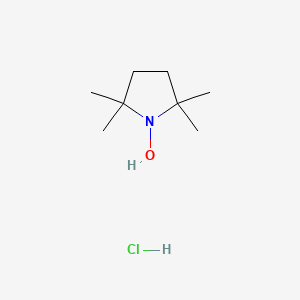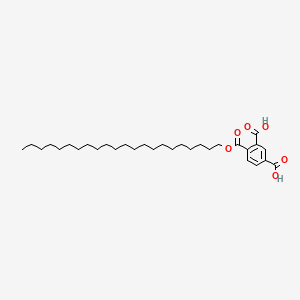
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C₃₁H₅₀O₆ and a molecular weight of 518.725 g/mol . It is known for its unique structure, which includes a long docosyl chain attached to a benzene ring with three carboxylate groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate typically involves esterification reactions. One common method includes the reaction of 1,2,4-benzenetricarboxylic acid with docosanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as , converting the ester groups into alcohols.
Wissenschaftliche Forschungsanwendungen
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long docosyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate can be compared with other similar compounds such as:
1-Docosyl 1,2,4-benzenetricarboxylate: Similar in structure but may have different physical properties and applications.
4-Docosoxycarbonylbenzene-1,3-dicarboxylic acid: Another ester derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific ester configuration and the presence of three carboxylate groups, which confer unique chemical reactivity and functional properties.
Eigenschaften
CAS-Nummer |
85098-98-2 |
|---|---|
Molekularformel |
C31H50O6 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
4-docosoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C31H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-37-31(36)27-23-22-26(29(32)33)25-28(27)30(34)35/h22-23,25H,2-21,24H2,1H3,(H,32,33)(H,34,35) |
InChI-Schlüssel |
BVHZVLKWODIZIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


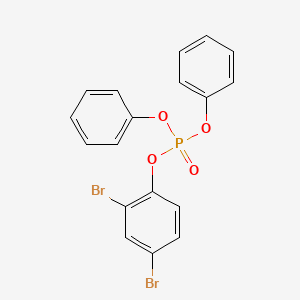
![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
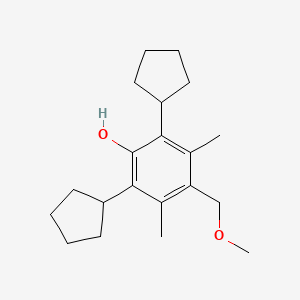
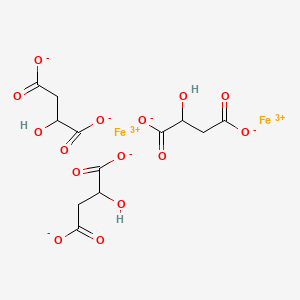
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
